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Compound of Interest

Compound Name: Deoxypeganine

CAS No.: 495-59-0

Cat. No.: B1215540

Get Quote

An In-depth Analysis of Deoxypeganine Analogs as Cholinesterase Inhibitors

Deoxypeganine, a quinazoline alkaloid, has emerged as a promising scaffold for the

development of novel therapeutic agents, particularly for neurodegenerative diseases such as

Alzheimer's disease. Its mechanism of action is primarily attributed to the inhibition of

cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of deoxypeganine derivatives, focusing on their inhibitory effects on

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Core Structure and Pharmacological Activity
Deoxypeganine, with its rigid tetracyclic structure (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline),

serves as a foundational pharmacophore for cholinesterase inhibition. It is a reversible inhibitor,

exhibiting a stronger affinity for butyrylcholinesterase (BuChE) over acetylcholinesterase

(AChE). Furthermore, deoxypeganine has been reported to inhibit monoamine oxidases,
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suggesting a multi-target potential that could be beneficial in the complex pathophysiology of

neurodegenerative disorders.

Structure-Activity Relationship of 7-Aryl-2,3-
dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Derivatives
A recent study focused on the synthesis and biological evaluation of a series of 28 novel

derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, an isomer of

deoxypeganine. These compounds were synthesized via a Suzuki-Miyaura cross-coupling

reaction, allowing for the introduction of various aryl substituents at the 7-position of the

quinazolinone core. The inhibitory activities of these analogs against AChE and BChE were

evaluated using the Ellman's method, providing valuable insights into their SAR.

Quantitative Analysis of Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activities (IC50) of the synthesized 7-aryl-

2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives against acetylcholinesterase and

butyrylcholinesterase.
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Compound Ar-Substituent AChE IC50 (µM) BChE IC50 (µM)

3a 4-Chlorophenyl 8.135 ± 0.19 > 100

3b 4-Fluorophenyl 7.912 ± 0.31 > 100

3c 4-Bromophenyl 9.018 ± 0.25 > 100

3d 4-Iodophenyl 10.21 ± 0.42 > 100

3e 4-Methylphenyl 12.54 ± 0.55 > 100

3f 4-Methoxyphenyl 15.11 ± 0.61 > 100

3g
4-

Trifluoromethylphenyl
7.112 ± 0.28 > 100

3h 3-Chlorophenyl 6.891 ± 0.17 > 100

3i 3-Fluorophenyl 7.015 ± 0.22 > 100

3j 2-Chlorophenyl 11.23 ± 0.48 > 100

3k 2-Fluorophenyl 10.98 ± 0.39 > 100

3l 3,4-Dichlorophenyl 6.543 ± 0.21 > 100

3m
3-Chloro-4-

fluorophenyl
6.084 ± 0.26 > 100

3n 2,4-Dichlorophenyl 8.991 ± 0.33 > 100

4a 4-Chlorophenyl 18.34 ± 0.72 > 100

4b 4-Fluorophenyl 17.88 ± 0.69 > 100

4c 4-Bromophenyl 20.11 ± 0.81 > 100

4d 4-Iodophenyl 22.56 ± 0.93 > 100

4e 4-Methylphenyl 25.43 ± 1.02 > 100

4f 4-Methoxyphenyl 28.91 ± 1.15 > 100

4g
4-

Trifluoromethylphenyl
16.98 ± 0.65 > 100
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4h 3-Chlorophenyl 16.21 ± 0.58 > 100

4i 3-Fluorophenyl 16.87 ± 0.61 > 100

4j 2-Chlorophenyl 23.11 ± 0.98 > 100

4k 2-Fluorophenyl 22.87 ± 0.89 > 100

4l 3,4-Dichlorophenyl 15.88 ± 0.55 > 100

4m
3-Chloro-4-

fluorophenyl
15.02 ± 0.49 > 100

4n 2,4-Dichlorophenyl 19.54 ± 0.77 > 100

Data extracted from a study on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

derivatives. Compounds 3a-3n and 4a-4n represent different aryl substitutions.

From the data, it is evident that all synthesized compounds exhibited inhibitory activity against

AChE in the micromolar range, while showing negligible inhibition of BChE at concentrations

up to 100 µM. The most potent compound was 3m (7-(3-Chloro-4-fluorophenyl)-2,3-

dihydropyrrolo[2,1-b]quinazolin-9(1H)-one), with an IC50 value of 6.084 ± 0.26 μM against

AChE.

Experimental Protocols
General Synthesis of 7-Aryl-2,3-dihydropyrrolo[2,1-
b]quinazolin-9(1H)-one Derivatives
The synthesis of the target compounds was achieved through a Suzuki-Miyaura cross-coupling

reaction. The general procedure is as follows:

A mixture of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 eq), the

corresponding arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) was

prepared in a solvent mixture of 1,4-dioxane and water (4:1).

The reaction mixture was degassed and heated at 100 °C under an inert atmosphere for 12

hours.
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After completion of the reaction (monitored by TLC), the mixture was cooled to room

temperature and filtered.

The filtrate was concentrated under reduced pressure, and the residue was purified by

column chromatography on silica gel using a mixture of ethyl acetate and hexane as the

eluent to afford the desired 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activities of the synthesized compounds against AChE (from electric eel) and

BChE (from equine serum) were determined spectrophotometrically using a modified Ellman's

method.

Reagents:

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

Acetylthiocholine iodide (ATCI)

Butyrylthiocholine iodide (BTCI)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

Phosphate buffer (pH 8.0)

Test compounds dissolved in DMSO

Procedure:

In a 96-well microplate, 25 µL of 15 mM ATCI or BTCI, 125 µL of 3 mM DTNB, and 50 µL

of phosphate buffer (pH 8.0) were added.

25 µL of the test compound solution at various concentrations was then added to the

wells.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215540?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction was initiated by the addition of 25 µL of AChE (0.22 U/mL) or BChE (0.12

U/mL).

The absorbance was measured at 412 nm every 45 seconds for 5 minutes using a

microplate reader.

The percentage of inhibition was calculated by comparing the rates of reaction of the

sample with that of the blank (DMSO).

IC50 values were determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

Visualizing the Structure-Activity Landscape
The following diagrams illustrate the core structure of the deoxypeganine analogs and the

general workflow for their synthesis and evaluation.

Caption: Structure-Activity Relationship of 7-Aryl-Deoxypeganine Analogs.
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Caption: Experimental Workflow for SAR Studies of Deoxypeganine Analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1215540/docs?utm_src=pdf-body-img#deoxypeganine-structure-activity-relationship-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b1215540/docs?utm_src=pdf-body#deoxypeganine-structure-activity-relationship-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215540?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
The structure-activity relationship studies on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-

one derivatives have provided valuable insights for the design of selective AChE inhibitors

based on the deoxypeganine scaffold. The key findings indicate that:

Aryl Substitution at Position 7 is Favorable for AChE Inhibition: The introduction of various

aryl groups at the 7-position leads to compounds with micromolar inhibitory activity against

AChE.

High Selectivity for AChE over BChE: All the tested analogs demonstrated high selectivity for

AChE, which could be advantageous in minimizing potential side effects associated with

BChE inhibition.

Electron-Withdrawing Groups Enhance Potency: The most potent compounds in the series,

such as 3m (3-Chloro-4-fluorophenyl), possess electron-withdrawing substituents on the aryl

ring, suggesting that these groups may play a crucial role in the binding interaction with the

active site of AChE.

Future research in this area should focus on further optimization of the substituents on the aryl

ring to enhance potency and explore modifications on other parts of the deoxypeganine
scaffold to improve pharmacokinetic properties and brain permeability. The development of

dual inhibitors targeting both cholinesterases and other relevant pathways in Alzheimer's

disease, such as monoamine oxidase, based on the deoxypeganine framework, represents a

promising avenue for the discovery of novel multi-target anti-neurodegenerative agents.

To cite this document: BenchChem. [Deoxypeganine Structure-Activity Relationship: A
Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1215540/docs#deoxypeganine-
structure-activity-relationship-a-technical-guide-for-drug-development-professionals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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